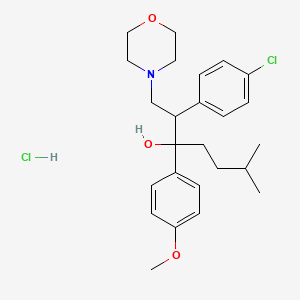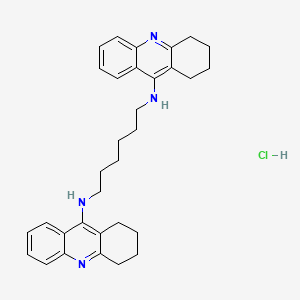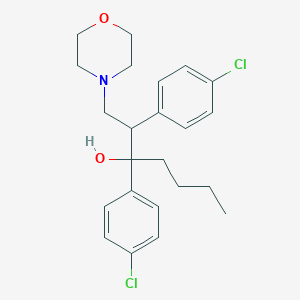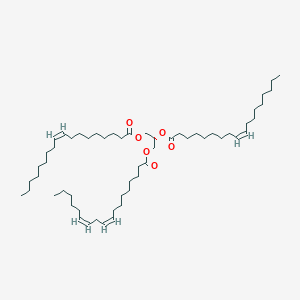![molecular formula C29H25N3O2 B10796104 7-{[3-(Benzyloxy)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B10796104.png)
7-{[3-(Benzyloxy)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000720 is a compound from the Medicines for Malaria Venture (MMV) Malaria Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, including Babesia divergens, a blood-borne parasite of veterinary and zoonotic importance .
Chemical Reactions Analysis
MMV000720 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MMV000720 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antimalarial agents and their chemical properties.
Biology: The compound is utilized in biological assays to evaluate its inhibitory effects on various parasites, including Babesia divergens and Cryptosporidium.
Medicine: MMV000720 is being investigated for its potential therapeutic applications in treating parasitic infections.
Industry: The compound is used in the development of new antimalarial drugs and other pharmaceuticals
Mechanism of Action
The mechanism of action of MMV000720 involves its interaction with specific molecular targets and pathways within the parasite. The compound inhibits the growth of parasites by interfering with their metabolic processes and cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is believed that MMV000720 disrupts key enzymes and proteins essential for parasite survival .
Comparison with Similar Compounds
MMV000720 can be compared with other similar compounds from the MMV Malaria Box, such as:
MMV006913: Exhibits a highly inhibitory effect against Babesia divergens with an IC50 value of 1 nanomolar.
MMV019124: Shows structural similarity with atovaquone and diminazene aceturate.
MMV665807: Demonstrates maximum structural similarity with imidocarb dipropionate .
These compounds share similar antimalarial properties but differ in their chemical structures and specific inhibitory effects, highlighting the uniqueness of MMV000720.
Properties
Molecular Formula |
C29H25N3O2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
7-[[(4-methylpyridin-2-yl)amino]-(3-phenylmethoxyphenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C29H25N3O2/c1-20-14-16-30-26(17-20)32-27(25-13-12-22-10-6-15-31-28(22)29(25)33)23-9-5-11-24(18-23)34-19-21-7-3-2-4-8-21/h2-18,27,33H,19H2,1H3,(H,30,32) |
InChI Key |
YGDWDKVACVMXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=C(C5=C(C=CC=N5)C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-N-(4-{1H-naphtho[2,3-D]imidazol-2-YL}phenyl)benzamide](/img/structure/B10796047.png)
![ethyl 2-[(2-hydroxyphenyl)methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10796051.png)
![[4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10796054.png)
![6-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one](/img/structure/B10796062.png)


![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B10796083.png)
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B10796088.png)
![(1S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B10796095.png)
![1-(9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol](/img/structure/B10796100.png)

![N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide](/img/structure/B10796108.png)


